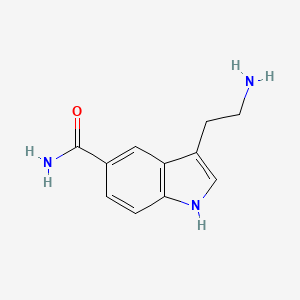













|
REACTION_CXSMILES
|
O.NN.C1(=O)[N:8](C(N)=O)[C:7](=O)[C:6]2=CC=CC=C12.O=C1C2C(=CC=CC=2)C(=O)N1CC[C:31]1[NH:32][C:33]2[C:38]([CH:39]=1)=[CH:37][C:36]([C:40]([NH2:42])=[O:41])=[CH:35][CH:34]=2.CN1C(N)=NC(=O)C1.S([O-])([O-])(=O)=O>C(O)C.O>[NH2:8][CH2:7][CH2:6][C:39]1[C:38]2[C:33](=[CH:34][CH:35]=[C:36]([C:40]([NH2:42])=[O:41])[CH:37]=2)[NH:32][CH:31]=1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
phthalimido carboxamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1C(=O)N)=O)=CC=CC2)=O
|
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCC=1NC2=CC=C(C=C2C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
the residue stirred with 2 N sodium carbonate solution (60 ml)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was evaporated to dryness
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
the combined extracts were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
CUSTOM
|
|
Details
|
The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCC1=CNC2=CC=C(C=C12)C(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |